(S)-(-)-1-(1-Naphthyl)ethanol
Overview
Description
(S)-(-)-1-(1-Naphthyl)ethanol is an enantiomerically pure compound that has been utilized in various chemical syntheses. It serves as an important synthetic intermediate, for instance, in the production of mevinic acid analogs, which are potential inhibitors of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the biosynthesis of cholesterol, making (S)-(-)-1-(1-Naphthyl)ethanol significant in medicinal chemistry.
Synthesis Analysis
The synthesis of enantiomerically pure (S)-(-)-1-(1-Naphthyl)ethanol can be achieved biocatalytically. A novel yeast strain, Candida viswanathii MTCC 5158, has been identified to perform the enantioselective reduction of 1-acetonaphthone to produce this compound with high enantioselectivity (ee >99%) . The production of the carbonyl reductase enzyme responsible for this transformation is constitutive in C. viswanathii but can be enhanced by specific culture conditions, such as the presence of acetonaphthone, mannitol, yeast extract, and calcium ions .
Molecular Structure Analysis
Chemical Reactions Analysis
Attempts to transfer the chirality of (S)-(-)-1-(1-Naphthyl)ethanol in thermal reactions with alkynes, palladium-catalyzed insertion into a C–H bond, and photochemical formation of β-lactams were unsuccessful . This indicates that the chirality of the compound is not easily transferred in these types of chemical reactions, which could be due to the stability of its chiral center or the reaction conditions not being conducive to chirality transfer.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-(-)-1-(1-Naphthyl)ethanol, such as solubility, melting point, and boiling point, are not explicitly discussed in the provided papers. However, the optimal conditions for the biocatalytic production and the bioreduction reaction by C. viswanathii have been established, with the optimal temperature and pH being 25 °C and pH 8, respectively . These conditions are crucial for achieving high conversion rates and maintaining the enantiopurity of the product.
Scientific Research Applications
- Specific Scientific Field : Environmental Science and Pollution Research .
- Summary of the Application : SNE is a chiral drug intermediate for the production of mevinic acid analog, a potent cholesterol agent. It acts as an HMG-CoA reductase inhibitor and is hence used in the synthesis of statins. Statins are lipid-lowering drugs used to lower cholesterol in the body .
- Methods of Application or Experimental Procedures : The study carried out whole-cell bioreduction of 1-Acetonaphthone to enantiopure SNE using selected microorganisms acquired by soil acclimation technique. The microorganism which exhibited higher bioreduction activity was determined using high-performance liquid chromatography (HPLC), and it was identified as Pichia kudriavzevii by ITS primer sequencing .
- Results or Outcomes : After optimizing the parameters, Pichia sp. produced SNE with good conversion (75%), yield (67%), and excellent enantiomeric excess (100%). The microbial enzyme showed higher activity at 24-h-old supernatant. The crude and partially purified enzyme exhibited a specific activity of 51.13 U/mL and 62.72 U/mL, respectively, with a 1.22 purification fold .
In one study, a new yeast strain Candida viswanathii MTCC 5158, isolated from soil, was found capable of carrying out the enantioselective reduction of 1-acetonaphthone to S(−)-1-(1′-naphthyl) ethanol . This compound is an important synthetic intermediate of mevinic acid analogue, a potential inhibitor of 3-hydroxy methyl glutaryl coenzyme A reductase .
In one study, a new yeast strain Candida viswanathii MTCC 5158, isolated from soil, was found capable of carrying out the enantioselective reduction of 1-acetonaphthone to S(−)-1-(1′-naphthyl) ethanol . This compound is an important synthetic intermediate of mevinic acid analogue, a potential inhibitor of 3-hydroxy methyl glutaryl coenzyme A reductase .
Safety And Hazards
“(S)-(-)-1-(1-Naphthyl)ethanol” is recommended for use as laboratory chemicals . Uses advised against include food, drug, pesticide, or biocidal product use . In case of contact with eyes or skin, rinse immediately with plenty of water and get medical attention . If inhaled or ingested, remove to fresh air or clean mouth with water and drink afterwards plenty of water, and get medical attention if symptoms occur .
properties
IUPAC Name |
(1S)-1-naphthalen-1-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQOYRPWJULJN-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936062 | |
Record name | 1-(Naphthalen-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Naphthalen-1-yl)ethanol | |
CAS RN |
15914-84-8 | |
Record name | 1-(Naphthalen-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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